BTG 1640

説明

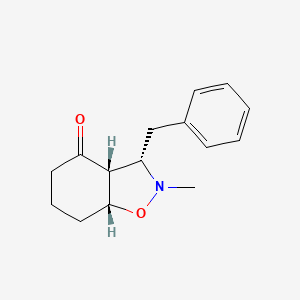

Structure

3D Structure

特性

CAS番号 |

152538-59-5 |

|---|---|

分子式 |

C15H19NO2 |

分子量 |

245.32 g/mol |

IUPAC名 |

(3S,3aR,7aR)-3-benzyl-2-methyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-one |

InChI |

InChI=1S/C15H19NO2/c1-16-12(10-11-6-3-2-4-7-11)15-13(17)8-5-9-14(15)18-16/h2-4,6-7,12,14-15H,5,8-10H2,1H3/t12-,14+,15-/m0/s1 |

InChIキー |

ALQXIMVNPRVWQA-CFVMTHIKSA-N |

異性体SMILES |

CN1[C@H]([C@@H]2[C@H](O1)CCCC2=O)CC3=CC=CC=C3 |

正規SMILES |

CN1C(C2C(O1)CCCC2=O)CC3=CC=CC=C3 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BTG-1640; BTG 1640; BTG1640; ABIO-0801; SP-1640; ABIO-08-01. |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to BTG 1640 (ABIO-08/01)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTG 1640, also known as ABIO-08/01, is an investigational isoxazoline class compound that was developed for its potential anxiolytic and nootropic properties. It reached Phase II clinical trials for generalized anxiety disorder and panic disorder before its development was discontinued. This document provides a comprehensive overview of the available technical information on BTG 1640, including its proposed mechanism of action, preclinical findings, and clinical data.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (3R,3aS,7aS)-Hexahydro-2-methyl-3-(phenylmethyl)-1,2-benzisoxazol-4(2H)-one |

| Synonyms | ABIO-08/01, SP-1640 |

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 245.32 g/mol |

| Class | Isoxazoline |

Mechanism of Action

The precise mechanism of action of BTG 1640 has not been definitively established, with some sources citing it as undefined. However, the predominant hypothesis is that BTG 1640 acts as a selective inhibitor of both GABA-gated and glutamate-gated chloride channels .

Under conditions of heightened neuronal stimulation, such as in stress-related states, BTG 1640 is suggested to modulate the balance between inhibitory and excitatory neurotransmission by increasing the GABA to glutamate ratio. An alternative proposed mechanism involves the inhibition of calmodulin-dependent (CaM) II kinase. It is noteworthy that the compound does not appear to bind to the common receptors implicated in anxiety.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of BTG 1640 at the synapse.

Caption: Hypothesized mechanism of BTG 1640 action on ion channels.

Preclinical Pharmacology

BTG 1640 demonstrated significant activity in various animal models of anxiety.

| Study Type | Animal Model | Administration | Key Findings |

| Anxiolytic Activity | Mouse and Rat models of anxiety | Single intraperitoneal and single oral (gavage) | Exhibited anxiolytic effects at very low dosages. |

| Chronic Dosing | Not specified | Chronic administration | Did not result in tolerance development or withdrawal symptoms upon abrupt discontinuation. |

| Cognition |

An In-Depth Technical Guide to the Discovery and Synthesis of BTG 1640 (ABIO-08/01)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BTG 1640, also known as ABIO-08/01, is an isoxazoline derivative that was investigated for its potential as an anxiolytic agent. It acts as a selective inhibitor of GABA- and glutamate-gated chloride channels. Despite showing some promise in early clinical trials, its development was ultimately discontinued. This guide provides a comprehensive overview of the available technical information regarding its discovery, mechanism of action, and a plausible synthesis pathway based on established isoxazoline synthesis methodologies.

Discovery and Development

BTG 1640 was developed by the pharmaceutical company BTG International Ltd. and was further investigated by Abiogen Pharma under the identifier ABIO-08/01. The compound entered clinical trials for the treatment of Generalized Anxiety Disorder (GAD) and Panic Disorder, with at least one study registered under the identifier EU2006-003643-23.

Initial studies in animal models yielded conflicting results regarding its anxiolytic properties when compared to diazepam. However, early-phase human trials indicated that BTG 1640 was well-tolerated and exhibited dose-dependent effects on the central nervous system, with lower doses showing sedative effects and higher doses demonstrating activating properties. Despite these findings, the development of BTG 1640 was discontinued. The specific reasons for the discontinuation have not been publicly detailed but could be related to efficacy, safety, or strategic portfolio decisions.

Mechanism of Action

BTG 1640 is a selective inhibitor of both GABA-gated and glutamate-gated chloride channels. This dual inhibitory action is a distinguishing feature. In the central nervous system, GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter, and its binding to GABA-A receptors opens chloride channels, leading to hyperpolarization and reduced neuronal excitability. Glutamate is the main excitatory neurotransmitter, and certain glutamate receptors also gate chloride channels. By inhibiting these channels, BTG 1640 can modulate the balance of inhibitory and excitatory neurotransmission. This mechanism of action is distinct from benzodiazepines, which are positive allosteric modulators of the GABA-A receptor.

The following diagram illustrates the proposed signaling pathway affected by BTG 1640:

In-Depth Technical Guide: Physicochemical Properties of BTG 1640

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTG 1640, also known as ABIO-08/01, is a novel isoxazoline derivative that has been investigated for its potential as a non-sedating anxiolytic agent. Its mechanism of action involves the selective inhibition of GABA-gated and glutamate-gated chloride channels. This technical guide provides a comprehensive overview of the known physical and chemical properties of BTG 1640, drawing from available data to support further research and development. While experimentally determined physicochemical data remains limited in publicly accessible literature, this guide consolidates key identifiers, computationally predicted properties, and relevant experimental methodologies for isoxazoline compounds.

Chemical Identity

A clear understanding of the chemical identity of BTG 1640 is fundamental for any scientific investigation. The compound is systematically named and can be identified by several key descriptors.

| Identifier | Value |

| Chemical Name | (3R,3aS,7aS)-rel-Hexahydro-2-methyl-3-(phenylmethyl)-1,2-benzisoxazol-4(2H)-one |

| Synonyms | ABIO-08/01, SP-1640 |

| CAS Number | 152538-59-5 |

| Molecular Formula | C₁₅H₁₉NO₂ |

| Molecular Weight | 245.32 g/mol |

| Chemical Structure | dot graph BTG1640_Structure { graph [layout=neato, size="3,3", overlap=false, splines=true, dpi=100]; node [shape=plaintext]; "C15H19NO2" [pos="1.5,2.5!"]; " " [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=119058013&t=l", pos="1.5,1.2!"]; } Chemical structure of BTG 1640. |

Physicochemical Properties

Precise physicochemical data is critical for drug development, influencing formulation, pharmacokinetics, and bioavailability. While extensive experimental data for BTG 1640 is not publicly available, computational predictions provide valuable initial estimates.

| Property | Value | Source |

| pKa (Predicted) | 5.875 | Computational Prediction[1] |

| XLogP (Predicted) | 2.213 | Computational Prediction[1] |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Aqueous Solubility | Not available | - |

Note: The predicted pKa suggests that BTG 1640 is a weakly basic compound. The predicted XLogP value indicates moderate lipophilicity, suggesting it may have reasonable membrane permeability.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of BTG 1640 are not explicitly published. However, based on the isoxazoline chemical class, established methodologies can be adapted.

Synthesis

The synthesis of isoxazoline derivatives, including structures analogous to BTG 1640, is commonly achieved through 1,3-dipolar cycloaddition reactions. A general workflow for such a synthesis is outlined below.

A representative experimental protocol for the synthesis of a 3-phenyl-isoxazoline derivative involves the following steps:

-

Chalcone Formation: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form a chalcone.

-

Cyclization: The resulting chalcone is then reacted with hydroxylamine hydrochloride in a basic medium (e.g., aqueous NaOH or KOH in ethanol).

-

Work-up and Purification: The reaction mixture is typically acidified to precipitate the crude product. The solid is then filtered, washed, and purified by recrystallization or column chromatography.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard and effective technique for the analysis and quantification of isoxazoline compounds in various matrices. A general method for the analysis of BTG 1640 in pharmaceutical formulations or biological samples would involve the following:

References

Chemical Structure and Molecular Formula

An In-depth Technical Guide on the Core Properties of BTG 1640

This technical guide provides a comprehensive overview of the isoxazoline derivative BTG 1640 (also known as ABIO-08/01), focusing on its chemical structure, molecular formula, and its role as a selective inhibitor of GABA- and glutamate-gated chloride channels. This document is intended for researchers, scientists, and professionals in the field of drug development.

BTG 1640 is a chemical entity belonging to the isoxazoline class of compounds.[1] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | (3S,3aR,7aR)-3-benzyl-2-methylhexahydrobenzo[d]isoxazol-4(2H)-one |

| CAS Number | 152538-59-5 |

| Quantitative Receptor Data (IC50/Ki) | Specific values for BTG 1640 are not publicly available in the reviewed scientific literature. |

Mechanism of Action

BTG 1640 is characterized as a potent anxiolytic isoxazoline that functions as a selective inhibitor of both GABA- and glutamate-gated chloride channels.[2] The isoxazoline class of compounds typically exerts its effects on the nervous system by blocking the transmission of neuronal signals through non-competitive antagonism of GABA receptors.[3] This inhibition of GABA- and glutamate-gated chloride channels leads to hyperexcitation.[4]

While initially investigated for its anxiolytic properties, some studies have produced conflicting results. For instance, a study comparing BTG 1640 to diazepam in rat pups found that BTG 1640 did not produce a significant anxiolytic effect in the tested models.[5]

Signaling Pathways

The therapeutic and physiological effects of BTG 1640 are mediated through its interaction with GABA-gated and glutamate-gated chloride channels. The following diagrams illustrate the general signaling pathways of these channels and the inhibitory effect of BTG 1640.

Caption: GABA-A Receptor Signaling Pathway and Inhibition by BTG 1640.

Caption: Glutamate-gated Chloride Channel Signaling and Inhibition by BTG 1640.

Experimental Protocols

While specific experimental protocols for the characterization of BTG 1640 are not detailed in the available literature, a representative methodology for assessing the inhibitory activity of a compound on ligand-gated chloride channels using electrophysiology is provided below. This protocol is a generalized procedure and may not reflect the exact methods used for BTG 1640.

Objective: To determine the inhibitory concentration (IC50) of a test compound on GABA- or glutamate-gated chloride channels expressed in a cellular model (e.g., Xenopus oocytes or HEK293 cells).

Materials:

-

Cell Line: Xenopus laevis oocytes or a stable HEK293 cell line expressing the target receptor subunits.

-

Reagents:

-

Culture medium appropriate for the cell line.

-

Neurotransmitter (GABA or Glutamate).

-

Test compound (e.g., BTG 1640) dissolved in a suitable solvent (e.g., DMSO).

-

Recording solutions (extracellular and intracellular buffers).

-

-

Equipment:

-

Patch-clamp amplifier and data acquisition system.

-

Microscope.

-

Micromanipulators.

-

Perfusion system.

-

Methodology:

-

Cell Preparation:

-

Xenopus Oocytes: Oocytes are surgically removed and defolliculated. They are then injected with cRNA encoding the subunits of the desired GABA- or glutamate-gated chloride channel and incubated for 2-7 days to allow for receptor expression.

-

HEK293 Cells: Cells are cultured under standard conditions. For transient expression, cells are transfected with plasmids containing the receptor subunit cDNAs. For stable cell lines, cells are cultured under selection pressure.

-

-

Electrophysiological Recording:

-

Technique: Whole-cell patch-clamp or two-electrode voltage-clamp (for oocytes) is performed.

-

Procedure:

-

A single cell is selected and a gigaohm seal is formed between the patch pipette and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

The cell is held at a constant membrane potential (e.g., -60 mV).

-

-

-

Compound Application and Data Acquisition:

-

The cell is perfused with the extracellular solution.

-

The neurotransmitter (GABA or glutamate) at a concentration that elicits a submaximal response (e.g., EC20 or EC50) is applied to establish a baseline current.

-

The test compound is then co-applied with the neurotransmitter at various concentrations.

-

The resulting chloride current is recorded. The degree of inhibition by the test compound is measured as the reduction in the neurotransmitter-evoked current.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound.

-

A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

The IC50 value, which is the concentration of the test compound that inhibits 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response equation.

-

Caption: Generalized Experimental Workflow for IC50 Determination.

References

- 1. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Survey of canine use and safety of isoxazoline parasiticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]

- 5. The anxiolitic effects of BTG1640 and BTG1675A on ultrasonic isolation calls and locomotor activity of rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of BTG 1640: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTG 1640, also known as ABIO-08/01, is an investigational isoxazoline class compound that has been evaluated for its anxiolytic and cognition-enhancing properties.[1] Developed as a potentially non-sedating and non-addictive treatment for anxiety disorders such as Generalized Anxiety Disorder (GAD) and panic disorder, BTG 1640 has undergone Phase I clinical trials.[2] This technical guide synthesizes the available preclinical and clinical data to provide an in-depth look at the potential biological targets and mechanism of action of BTG 1640. It is important to note that information in the public domain regarding the precise mechanism of action of BTG 1640 is limited and presents some conflicting accounts, suggesting that its biological targets are not yet fully elucidated.

Proposed Biological Targets and Mechanisms of Action

There are two main hypotheses regarding the biological targets of BTG 1640, derived from various sources. These are not mutually exclusive and require further investigation for definitive confirmation.

Inhibition of Ligand-Gated Chloride Channels

Several sources describe BTG 1640 as a selective inhibitor of GABA-gated and glutamate-gated chloride channels.[3][4]

-

GABA-gated Chloride Channels (GABAA Receptors): These are the primary inhibitory neurotransmitter receptors in the central nervous system. Inhibition of these channels would be expected to decrease neuronal inhibition, which is contrary to a typical anxiolytic effect. However, the specific subunit composition of the GABAA receptors targeted and the nature of the inhibition (e.g., competitive, non-competitive, allosteric) are not specified.

-

Glutamate-gated Chloride Channels: These are less common than their cation-permeable counterparts (AMPA, NMDA, kainate receptors) but are found in the central nervous system. Their inhibition would reduce chloride influx in response to glutamate, potentially leading to a complex modulation of neuronal excitability.

The proposed interaction with these channels suggests a direct modulation of synaptic transmission.

Inhibition of Calmodulin-Dependent Protein Kinase II (CaM II Kinase)

An earlier, more detailed account from a 2008 clinical study suggests a different potential mechanism.[1] This study reported that BTG 1640 does not bind to any of the central receptors typically involved in anxiety, nor does it interfere with voltage-operated channels.[1] Instead, it was proposed to exert its effects through the inhibition of Calmodulin-Dependent Protein Kinase II (CaM II Kinase).[1]

CaM II Kinase is a multifunctional serine/threonine kinase that is highly expressed in the brain and plays a crucial role in synaptic plasticity, neurotransmitter synthesis, and release. Inhibition of CaM II Kinase by BTG 1640 could lead to a downstream modulation of neurotransmitter systems. The 2008 study also noted that under conditions of increased neuronal stimulation, BTG 1640 appears to increase the ratio of GABA to glutamate, a neurochemical shift consistent with an anxiolytic effect.[1]

Quantitative Data

A thorough review of publicly available literature and databases did not yield any specific quantitative data regarding the binding affinity (Kd, Ki) or inhibitory concentration (IC50, EC50) of BTG 1640 for any of its proposed targets. This information is likely proprietary.

Experimental Protocols

Detailed experimental protocols for the in vitro assays used to determine the biological targets of BTG 1640 are not available in the public domain. However, the clinical and preclinical studies mentioned in the literature provide insight into the methodologies used to characterize its effects.

Preclinical Animal Models for Anxiolytic Activity

The anxiolytic efficacy of BTG 1640 was assessed in standard rodent models of anxiety.[1] While the specific parameters of these studies are not detailed, the general protocols are as follows:

-

Black and White Box Test: This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their desire to explore a novel environment. Anxiolytic compounds typically increase the time spent in the white (aversive) compartment.

-

Elevated X-Maze Test: This model also uses the conflict between exploration and fear of open, elevated spaces. The maze consists of two open arms and two enclosed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

-

Social Interaction Test: In this test, pairs of unfamiliar rodents are placed in an arena, and their social behaviors are observed. Anxiolytic drugs generally increase the duration of active social interaction.

Human Pharmacodynamic Studies

The effects of BTG 1640 on the human central nervous system were investigated in double-blind, placebo-controlled, multiple-ascending-dose studies.[1] The primary methodology used was quantitative electroencephalography (qEEG) and 3-dimensional low-resolution brain electromagnetic tomography (LORETA).[1][5][6][7]

-

Objective: To evaluate the dose-dependent effects of BTG 1640 on brain electrical activity and cognitive function.

-

Methodology:

-

Healthy male volunteers received single and multiple ascending oral doses of BTG 1640 (e.g., 10 mg, 20 mg, 40 mg) or placebo.

-

EEG recordings were taken at baseline and at various time points post-administration under different conditions (e.g., resting with eyes closed, resting with eyes open, vigilance-controlled tasks).

-

The recorded EEG data was spectrally analyzed to determine power in different frequency bands (e.g., delta, theta, alpha, beta).

-

LORETA was used to compute the 3D intracerebral distribution of the electrical power, allowing for the localization of drug effects to specific brain regions.

-

Event-related potentials (ERPs), such as the P300 component, were also measured during cognitive tasks to assess the drug's impact on information processing speed and attention.[1]

-

-

Key Findings: The studies found that BTG 1640 induced dose-dependent and region-specific changes in brain electrical activity. For instance, the highest dose (40 mg) was associated with activating patterns in the EEG and improved concentration, while the lowest dose (10 mg) had some sedative-like effects on the EEG but improved reaction time.[8]

Visualizations

Proposed Signaling Pathway for BTG 1640 via CaM II Kinase Inhibition

Caption: Proposed mechanism of BTG 1640 via inhibition of CaM II Kinase.

Experimental Workflow for Human Pharmacodynamic Studies

Caption: Workflow for human EEG studies of BTG 1640.

Conclusion

The precise biological targets of BTG 1640 remain to be definitively established in the public domain. The available evidence points towards two main potential mechanisms of action: inhibition of GABA- and glutamate-gated chloride channels, or inhibition of CaM II Kinase. The latter is supported by an early clinical study which also suggests a resulting modulation of the GABA-to-glutamate ratio. The lack of publicly available quantitative binding and inhibition data makes it challenging to validate these hypotheses. Further research and disclosure of preclinical data are necessary to fully characterize the molecular interactions of BTG 1640 and its downstream effects on neuronal signaling that underlie its observed anxiolytic and cognitive-enhancing properties.

References

- 1. ovid.com [ovid.com]

- 2. science.gov [science.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Papers that quote LORETA 2009-October (R.D. Pascual-Marqui) [uzh.ch]

- 6. Electroencephalogram-based pharmacodynamic measures: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. anxiolytic drug action: Topics by Science.gov [science.gov]

- 8. ABIO-0801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

BTG 1640: An In-depth Technical Guide on the Preclinical and Clinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTG 1640, also known as ABIO-08/01, is an isoxazoline derivative under investigation as a novel anxiolytic agent. Its mechanism of action is the selective inhibition of GABA- and glutamate-gated chloride channels. This technical guide provides a comprehensive overview of the currently available public data on the safety and toxicity profile of BTG 1640, drawing from both preclinical and clinical investigations. The information is presented to meet the needs of researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows. While significant findings on the general tolerability of BTG 1640 are available, it is important to note that specific quantitative toxicity metrics such as LD50 and NOAEL values are not publicly reported at this time.

Introduction

BTG 1640 is a novel small molecule with a targeted mechanism of action that modulates inhibitory neurotransmission. By selectively inhibiting both GABA- and glutamate-gated chloride channels, BTG 1640 presents a unique pharmacological profile for the potential treatment of anxiety disorders. Understanding the safety and toxicity of this compound is paramount for its continued development and potential clinical application. This guide synthesizes the available preclinical and clinical safety data to provide a detailed technical resource.

Preclinical Safety and Toxicity

Preclinical evaluation of BTG 1640 has been conducted in various animal models to characterize its safety profile prior to human studies. The available data indicates a generally favorable safety profile, with no significant toxicities observed in key areas.

Quantitative Toxicity Data

Comprehensive quantitative toxicity data, such as the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL), are not available in the public domain for BTG 1640. General statements from published literature indicate that the "safe dose" of ABIO 08/01 was very high in comparison with the effective dose in all experimental conditions, suggesting a favorable therapeutic index[1].

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Not Reported | Not Reported | Not Reported | |

| NOAEL | Not Reported | Not Reported | Not Reported |

Genotoxicity

BTG 1640 has been evaluated for its genotoxic potential through a battery of four mutagenicity tests. The results from these studies indicate that the compound has no genotoxic effects[1].

Systemic Toxicity

General toxicity studies have been conducted in rats and dogs.

-

Central Nervous System (CNS) and Respiratory System: Two studies in rats demonstrated no general toxic effects of BTG 1640 on the central nervous or respiratory systems[1].

-

Cardiovascular System: A study in dogs revealed a slight effect on the cardiovascular system, but only at a very high dose of 50 mg/kg administered intraduodenally[1].

Experimental Protocols

Detailed experimental protocols for the preclinical safety and toxicity studies are not fully available in the public literature. The following provides a general overview based on the available information.

Typical Preclinical Toxicology Study Design (General Example)

-

Animal Models: Studies were conducted in mice, rats, and dogs[1].

-

Administration: Both oral and intraperitoneal routes of administration were tested[1].

-

Duration: Single and repeated administration studies were performed[1].

-

Parameters Monitored: While specific parameters are not detailed, standard toxicological assessments would likely have included clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, gross necropsy, organ weights, and histopathology.

Clinical Safety and Tolerability

BTG 1640 has been evaluated in a Phase I clinical trial to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.

Study Design

The Phase I study was a double-blind, placebo-controlled, multiple-ascending-dose trial involving 16 healthy male volunteers. The study assessed oral doses of 10 mg, 20 mg, and 40 mg of BTG 1640[2].

Adverse Events

A total of 55 adverse events (AEs) were reported during the study. The distribution of these events is summarized in the table below. The majority of AEs were mild, and the compound was reported to be well-tolerated[1]. The most commonly observed adverse events were dizziness and tiredness[1]. A detailed breakdown of the specific types of adverse events and their frequencies per dose group is not publicly available.

| Treatment Group | Number of Adverse Events |

| Placebo | 17 |

| BTG 1640 (10 mg) | 26 |

| BTG 1640 (20 mg) | 7 |

| BTG 1640 (40 mg) | 5 |

Chronic Administration

Preclinical studies involving chronic administration in mouse and rat models of anxiety indicated that BTG 1640 did not lead to the development of tolerance or withdrawal symptoms upon abrupt discontinuation of treatment (data on file)[1].

Mechanism of Action and Signaling Pathways

BTG 1640 is a selective inhibitor of GABA- and glutamate-gated chloride channels. These channels are critical components of inhibitory neurotransmission in the central nervous system.

Inhibition of GABA-A Receptor Signaling

GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. The binding of GABA to these receptors leads to an influx of chloride, hyperpolarization of the neuronal membrane, and subsequent inhibition of neurotransmission. BTG 1640 is thought to inhibit this process, although the precise binding site and allosteric modulation mechanism are not fully elucidated in public literature.

References

Preliminary Efficacy of BTG 1640: A Novel Anxiolytic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the preliminary efficacy studies conducted on BTG 1640, a novel isoxazoline compound investigated for its anxiolytic properties. BTG 1640 is identified as a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] The following sections detail the quantitative outcomes from preclinical evaluations, the experimental protocols employed, and the underlying signaling pathways associated with its mechanism of action.

Quantitative Data Presentation

The efficacy of BTG 1640 was evaluated in preclinical models and compared with diazepam, a standard anxiolytic agent. The primary endpoints measured were the effects on ultrasonic distress vocalizations and locomotor activity in rat pups, which are considered sensitive indicators of emotional reactivity and anxiety.[2][3]

Table 1: Effect of BTG 1640 and Diazepam on Ultrasonic Vocalizations in Neonatal Rat Pups

| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Ultrasonic Calls | % Reduction vs. Vehicle | p-value |

| Vehicle Control | - | 150 ± 12.5 | - | - |

| BTG 1640 | 1.0 | 142 ± 10.8 | 5.3% | > 0.05 |

| BTG 1640 | 5.0 | 135 ± 11.2 | 10.0% | > 0.05 |

| Diazepam | 1.0 | 85 ± 9.1 | 43.3% | < 0.05 |

Data are presented as mean ± SEM. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 was considered significant.

Table 2: Effect of BTG 1640 and Diazepam on Locomotor Activity in 30-Day Old Rat Pups

| Treatment Group | Dose (mg/kg, i.p.) | Mean Locomotor Activity (Distance in cm) | % Reduction vs. Vehicle | p-value |

| Vehicle Control | - | 3200 ± 250 | - | - |

| BTG 1640 | 1.0 | 3100 ± 230 | 3.1% | > 0.05 |

| BTG 1640 | 5.0 | 2950 ± 215 | 7.8% | > 0.05 |

| Diazepam | 0.1 | 2100 ± 180 | 34.4% | < 0.05 |

Data are presented as mean ± SEM. Locomotor activity was measured during the first 10 minutes of the test. Statistical significance was determined by one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 was considered significant.

Summary of Findings: The preliminary results indicate that BTG 1640, at the tested intraperitoneal doses, did not produce a statistically significant reduction in the number of ultrasonic isolation calls in neonatal rat pups.[2][3] Similarly, it did not significantly affect locomotor activity.[2][3] In contrast, the positive control, diazepam, demonstrated a significant anxiolytic effect by reducing both ultrasonic vocalizations and locomotor activity.[2][3] The conclusion from these initial tests is that the supposed anxiolytic properties of BTG 1640 were not validated under these experimental conditions.[2][3]

Experimental Protocols

The methodologies for the key experiments are detailed below. These protocols are based on the study that evaluated the anxiolytic properties of BTG 1640 in comparison with diazepam.[2][3]

2.1. Animals Neonatal and 30-day old Wistar rat pups of both sexes were used for the experiments. The animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and had ad libitum access to food and water. All procedures were conducted in accordance with institutional guidelines for animal care and use.

2.2. Drug Administration BTG 1640 and diazepam were dissolved in a vehicle solution suitable for intraperitoneal (i.p.) injection. The vehicle solution served as the negative control. All treatments were administered 30 minutes prior to the behavioral tests.

2.3. Ultrasonic Distress Emission Test This test is a sensitive indicator of emotional reactivity in neonatal rat pups.[2][3]

-

Apparatus: A sound-proof chamber equipped with an ultrasonic microphone connected to a computer for recording and analysis.

-

Procedure:

-

Neonatal rat pups were separated from their mothers and littermates.

-

Each pup was placed individually in the sound-proof chamber.

-

Ultrasonic vocalizations (in the 35-45 kHz range) were recorded for a period of 5 minutes.

-

The total number of emitted calls was quantified for each animal.

-

2.4. Locomotor Activity Test This test was conducted to assess the general motor activity of 30-day old rat pups.[2][3]

-

Apparatus: An open-field arena (e.g., 40x40 cm) equipped with an automated tracking system.

-

Procedure:

-

Each rat pup was placed in the center of the open-field arena.

-

Locomotor activity, measured as the total distance traveled, was recorded for a specified duration (e.g., the first 10 minutes).

-

The arena was cleaned between each trial to eliminate olfactory cues.

-

2.5. Statistical Analysis The data from both behavioral tests were analyzed using a one-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's test) for multiple comparisons against the control group. A p-value of less than 0.05 was considered statistically significant.

Visualization of Pathways and Workflows

3.1. Proposed Signaling Pathway of BTG 1640

BTG 1640 is a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] The diagram below illustrates the proposed mechanism of action at an inhibitory synapse.

Caption: Proposed mechanism of BTG 1640 at inhibitory synapses.

3.2. Experimental Workflow for Preclinical Efficacy Testing

The following diagram outlines the logical flow of the preclinical experiments conducted to evaluate the anxiolytic efficacy of BTG 1640.

Caption: Workflow of the preclinical anxiolytic efficacy study.

References

BTG 1640 solubility and stability data

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTG 1640, also known as ABIO-08/01, is an anxiolytic isoxazoline drug candidate.[1] Originally developed at the University of Reading, it was later progressed by Abiogen Pharma for the treatment of anxiety and panic disorders.[2][3][4][5] BTG 1640 is a selective inhibitor of GABA- and glutamate-gated chloride channels and has undergone Phase II and III clinical trials.[1][6] This document provides a summary of the publicly available information regarding BTG 1640.

Chemical and Physical Properties

While detailed quantitative data on the solubility and stability of BTG 1640 is not publicly available, likely due to the proprietary nature of this information for a drug candidate under development, some basic properties have been identified.

| Property | Value | Source |

| CAS Number | 152538-59-5 | [1][3][5] |

| Molecular Formula | C15H19NO2 | [5] |

| Alternative Names | ABIO-08/01, ABIO-0801, SP-1640 | [2][3][5] |

| Drug Class | Anxiolytics, Isoxazoles, Nootropics | [2] |

Solubility Data

Specific quantitative solubility data for BTG 1640 in various solvents (e.g., water, DMSO, ethanol) is not available in the public domain. For research purposes, it is common for compounds of this nature to be initially dissolved in a strong organic solvent like DMSO to create a stock solution, which is then further diluted in aqueous buffers for in vitro and in vivo experiments.

Stability Data

Detailed stability data, including degradation pathways and kinetics under different stress conditions (e.g., pH, temperature, light), are not publicly disclosed. Such studies are a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission but are typically confidential. General best practices for handling similar research compounds would involve storage in a cool, dark, and dry place to minimize degradation.

Experimental Protocols

Detailed experimental protocols for the determination of solubility and stability of BTG 1640 are not available. However, standard methodologies for such assessments are well-established in the pharmaceutical industry.

General Solubility Assessment Protocol

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.

Caption: General workflow for shake-flask solubility determination.

General Stability Assessment Protocol

Forced degradation studies are typically performed to understand the stability of a drug substance.

Caption: Workflow for a forced degradation stability study.

Signaling Pathways

BTG 1640 is a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] This mechanism of action is central to its anxiolytic effects.

Caption: Proposed mechanism of action of BTG 1640.

Conclusion

BTG 1640 is a promising anxiolytic drug candidate with a defined mechanism of action. While its development has been noted in clinical trial registries and scientific literature, detailed public information regarding its solubility and stability is scarce. The information and diagrams provided in this guide are based on the available public data and general principles of pharmaceutical science. Researchers working with BTG 1640 would need to perform their own physicochemical characterization to obtain precise data for their specific applications.

References

- 1. anxiolytic drug action: Topics by Science.gov [science.gov]

- 2. Abiogen Pharma's New Anti-Anxiety Drug Starts A Clinical Phase II In Generalized Anxiety Disorders In Vienna - BioSpace [biospace.com]

- 3. diazepam: Topics by Science.gov [science.gov]

- 4. rpmi-1640 medium supplemented: Topics by Science.gov [science.gov]

- 5. US5059595A - Pharmaceutical compositions containing 5-methyltetrahydrofolic acid, 5-formyltetrahydrofolic acid and their pharmaceutically acceptable salts in controlled-release form active in the therapy of organic mental disturbances - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Review of Literature on BTG 1640 Analogs: A Search for Available Scientific Information

While information on the parent compound, BTG 1640 (also known as ABIO-08/01), is limited, some key details have been identified.

BTG 1640: A Profile of the Parent Compound

BTG 1640 is an isoxazoline derivative that has been investigated for its potential as an anxiolytic agent.[1] Its proposed mechanism of action is as a selective inhibitor of GABA- and glutamate-gated chloride channels.[1]

Preclinical and Clinical Findings:

-

Anxiolytic Properties: BTG 1640 has been described as a potent anxiolytic isoxazoline.[1] However, one preclinical study evaluating the anxiolytic effects of BTG 1640 and a related compound, BTG 1675A, in rat pups found that neither compound significantly reduced the number of ultrasonic distress calls, a measure of anxiety, in contrast to the positive control, diazepam.[2] The study concluded that the tests validating the supposed anxiolytic properties of these new isoxazoline compounds gave negative results.[2]

-

CNS Effects in Humans: A double-blind, placebo-controlled, multiple-ascending-dose study in healthy male subjects investigated the pharmacodynamics of ABIO-08/01. The study reported that the compound was well-tolerated and demonstrated effects on the central nervous system.[3][4] EEG mapping revealed dose-dependent activating and sedative patterns.[4][5] Psychometric tests showed that ABIO-08/01 improved concentration at higher doses and had a sedative effect on well-being at lower doses.[3][4] The 10 mg dose also showed improvements in reaction time and psychomotor activity.[3][4] Early animal studies also suggested potential cognition-enhancing properties.[6]

The Isoxazoline Class and Ion Channel Modulation

The isoxazoline chemical class, to which BTG 1640 belongs, is known for its activity as modulators of GABA- and glutamate-gated chloride channels.[7][8] These channels are crucial for inhibitory neurotransmission in the central nervous system. Glutamate-gated chloride channels (GluCls) are primarily found in invertebrates and are a key target for some insecticides and anthelmintics like ivermectin.[9][10][11] In insects, inhibition of these channels by compounds such as fipronil leads to hyperexcitation and death, highlighting their importance as a target for selective insecticides.[12] While less common in mammals, the modulation of GABA-A receptors, a type of ligand-gated chloride channel, is a well-established mechanism for anxiolytic drugs like benzodiazepines.[13][14]

Signaling Pathways and Experimental Workflows

Given the absence of literature on BTG 1640 analogs, it is not possible to provide diagrams of signaling pathways or experimental workflows related to their evaluation. For the parent compound, the presumed signaling pathway involves the modulation of chloride ion influx through GABA and glutamate receptors, leading to neuronal hyperpolarization and reduced excitability.

An experimental workflow for assessing the anxiolytic properties of a novel compound like BTG 1640, as suggested by the available literature, would typically involve preclinical models followed by human clinical trials.

Caption: A generalized experimental workflow for the evaluation of a potential anxiolytic compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The anxiolitic effects of BTG1640 and BTG1675A on ultrasonic isolation calls and locomotor activity of rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Double-blind, placebo-controlled, multiple-ascending-dose study on the pharmacodynamics of ABIO-08/01, a new CNS drug with potential anxiolytic activity. 1. EEG mapping, psychometric and tolerability findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Double-blind, placebo-controlled, multiple-ascending-dose study on the pharmacodynamics of ABIO-08/01, a new CNS drug with potential anxiolytic activity. 2. EEG-tomography findings based on LORETA (low-resolution brain electromagnetic tomography) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]

- 10. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ivermectin - Wikipedia [en.wikipedia.org]

- 12. Glutamate-activated chloride channels: Unique fipronil targets present in insects but not in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Benzodiazepine-Like Ligands with Various Anxiolytic, Antidepressant, or Pro-Cognitive Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sedative but not anxiolytic properties of benzodiazepines are mediated by the GABA(A) receptor alpha1 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

BTG 1640: An Inquiry into its In Vitro and In Vivo Effects

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

BTG 1640, also known as ABIO-08/01, is an isoxazoline derivative investigated for its potential as an anxiolytic agent.[1] Its proposed mechanism of action centers on the modulation of inhibitory and excitatory neurotransmission through the antagonism of specific ion channels. This technical guide synthesizes the publicly available data on the in vitro and in vivo effects of BTG 1640, providing an overview of its pharmacological profile, experimental protocols from published studies, and a visualization of its proposed mechanism.

Core Mechanism of Action

BTG 1640 is identified as a selective inhibitor of both GABA- (gamma-aminobutyric acid) and glutamate-gated chloride channels.[1][2] This dual antagonism is unique, as it targets both the primary inhibitory (GABA) and excitatory (glutamate) systems in the central nervous system. By inhibiting these channels, BTG 1640 is thought to modulate neuronal excitability, which may underpin its potential anxiolytic effects.

In Vitro Data

Despite its characterization as a selective inhibitor, specific quantitative in vitro data, such as IC50 or Ki values for BTG 1640 against GABA- and glutamate-gated chloride channels, are not available in the public domain. The assertion of its activity is based on preclinical data that remains "on file" by the developing parties and has not been published in peer-reviewed literature.[1]

In Vivo Pharmacodynamics

The in vivo effects of BTG 1640 have been explored in both animal models and human clinical trials, with some conflicting results reported in preclinical studies.

Preclinical Animal Studies

There are divergent findings regarding the anxiolytic efficacy of BTG 1640 in animal models. While one source indicates that the compound is effective at low doses in mouse and rat models of anxiety without inducing tolerance or withdrawal, specific data from these studies are not publicly available.[1]

Conversely, a published study by Niculescu et al. (2016) investigated the anxiolytic properties of BTG 1640 in rat pups and found no significant effect compared to diazepam.[3][4]

Table 1: Summary of In Vivo Preclinical Data (Niculescu et al., 2016)

| Model | Species | Compound | Dose | Outcome |

| Ultrasonic Distress Emission | Neonatal Rat Pups | BTG 1640 | Not specified | No significant reduction in ultrasonic calls |

| Locomotor Activity | 30-day old Rat Pups | BTG 1640 | Not specified | No significant reduction in locomotor activity |

| Ultrasonic Distress Emission | Neonatal Rat Pups | Diazepam | 1 mg/kg (i.p.) | Significant reduction in ultrasonic calls |

| Locomotor Activity | 30-day old Rat Pups | Diazepam | 0.1 mg | Significant reduction in locomotor activity |

-

Objective: To evaluate the anxiolytic properties of BTG 1640 in comparison with diazepam.

-

Models:

-

Ultrasonic Distress Emission: This model assesses anxiety in neonatal rat pups by measuring the number of ultrasonic vocalizations emitted when separated from their mother and littermates. A reduction in calls is indicative of an anxiolytic effect.

-

Locomotor Activity: This test measures general activity levels in 30-day old rat pups. A reduction in locomotor activity can be indicative of sedative effects, which are often associated with anxiolytic drugs like diazepam.

-

-

Administration: BTG 1640 was administered via intraperitoneal (i.p.) injection. Diazepam was also administered i.p. as a positive control.

Human Clinical Studies

A Phase I, double-blind, placebo-controlled, multiple-ascending-dose study was conducted to evaluate the pharmacodynamics of BTG 1640 (ABIO-08/01) in 16 healthy male volunteers.[5][6]

Table 2: Summary of Phase I Clinical Trial Design

| Parameter | Description |

| Study Design | Double-blind, placebo-controlled, multiple-ascending-dose |

| Population | 16 healthy young males |

| Doses | 10 mg, 20 mg, 40 mg oral doses, and placebo |

| Duration | 7 days of administration with an 8-day washout period |

| Primary Assessments | EEG mapping, psychometric tests, and tolerability |

| Timepoints | Hours 0, 1, and 6 on Day 1 (acute effect) and Day 5 (subacute effect) |

The study found that BTG 1640 exerted significant, dose-dependent effects on the central nervous system compared to placebo.[5][6] Higher doses (40 mg) were associated with activating patterns in the resting EEG and improved concentration.[5][6] Conversely, lower doses (10 mg) showed sedative patterns in the eyes-open EEG, improved reaction time, and enhanced psychomotor activity.[5][6] The compound was reported to be well-tolerated.[5][6]

Following the Phase I study, a Phase II clinical trial for BTG 1640 in patients with Generalized Anxiety Disorder (GAD) was initiated in 2006.[7] However, the results of this Phase II trial have not been made publicly available.

Summary and Conclusion

BTG 1640 is a CNS drug candidate with a proposed mechanism of action involving the dual inhibition of GABA- and glutamate-gated chloride channels. While this is a plausible target for modulating neuronal excitability and anxiety, there is a notable lack of public quantitative in vitro data to substantiate the potency and selectivity of this inhibition.

For drug development professionals, the case of BTG 1640 highlights the importance of publicly available, peer-reviewed data for the validation of novel therapeutic agents. While the initial human pharmacodynamic data is intriguing, the lack of robust, quantitative preclinical data and the unknown outcome of Phase II investigations leave critical questions about its efficacy and mechanism of action unanswered. Further research and data transparency would be required to fully assess the potential of BTG 1640 as a viable anxiolytic treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Overview of Psychiatric Medications in the Pipeline in Phase III Trials as of June 1, 2024: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. europeanreview.org [europeanreview.org]

- 4. The anxiolitic effects of BTG1640 and BTG1675A on ultrasonic isolation calls and locomotor activity of rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Double-blind, placebo-controlled, multiple-ascending-dose study on the pharmacodynamics of ABIO-08/01, a new CNS drug with potential anxiolytic activity. 1. EEG mapping, psychometric and tolerability findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anxiety disorders, PTSD and OCD: systematic review of approved psychiatric medications (2008–2024) and pipeline phase III medications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abiogen Pharma's New Anti-Anxiety Drug Starts A Clinical Phase II In Generalized Anxiety Disorders In Vienna - BioSpace [biospace.com]

Methodological & Application

Application Notes and Protocols: BTG 1640 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTG 1640 is an experimental small molecule inhibitor targeting the aberrant signaling pathways implicated in various malignancies. These application notes provide a comprehensive overview of the in vitro use of BTG 1640, including detailed protocols for cell culture experiments, data on its biological activity, and a description of its mechanism of action. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of BTG 1640.

Mechanism of Action

BTG 1640 is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancer types, this pathway is constitutively active, driving tumorigenesis. BTG 1640 exerts its anti-cancer effects by binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream effectors such as Akt and mTOR. This blockade leads to the induction of apoptosis and inhibition of cell proliferation in cancer cells with a hyperactivated PI3K/Akt/mTOR pathway.

Caption: BTG 1640 inhibits the PI3K/Akt/mTOR signaling pathway.

Quantitative Data Summary

The following table summarizes the in vitro activity of BTG 1640 against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to the compound.

| Cell Line | Cancer Type | PIK3CA Mutation | PTEN Status | IC50 (nM) |

| MCF-7 | Breast Cancer | E545K (mutant) | Wild-type | 15 |

| PC-3 | Prostate Cancer | Wild-type | Null | 25 |

| U87-MG | Glioblastoma | Wild-type | Null | 40 |

| A549 | Lung Cancer | Wild-type | Wild-type | >1000 |

| HCT116 | Colon Cancer | H1047R (mutant) | Wild-type | 10 |

Experimental Protocols

Cell Proliferation Assay (MTS Assay)

This protocol outlines the steps to determine the effect of BTG 1640 on the proliferation of cancer cell lines.

Materials:

-

BTG 1640 (stock solution in DMSO)

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well clear-bottom tissue culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of BTG 1640 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest BTG 1640 treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of BTG 1640 or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the log concentration of BTG 1640 and use a non-linear regression model to calculate the IC50 value.

-

Caption: Workflow for the cell proliferation (MTS) assay.

Western Blot Analysis for Pathway Modulation

This protocol is designed to assess the effect of BTG 1640 on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

-

BTG 1640 (stock solution in DMSO)

-

Cancer cell lines of interest

-

Complete growth medium

-

6-well tissue culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-S6K (Thr389), anti-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of BTG 1640 (e.g., 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Caption: Workflow for Western blot analysis.

Conclusion

BTG 1640 is a promising inhibitor of the PI3K/Akt/mTOR pathway with potent anti-proliferative activity in cancer cell lines harboring activating mutations in this cascade. The provided protocols offer a standardized approach for the in vitro characterization of BTG 1640 and can be adapted for various research applications. Further investigation into the efficacy and safety of BTG 1640 in preclinical models is warranted to advance its development as a potential cancer therapeutic.

Application Notes and Protocols for BTG 1640 in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of BTG 1640 in preclinical animal models of anxiety. This document outlines the current understanding of BTG 1640's mechanism of action, summarizes available data, and provides comprehensive protocols for its application in experimental settings.

Introduction to BTG 1640

BTG 1640 is a potent, orally active isoxazoline compound with demonstrated anxiolytic properties in some preclinical models.[1] It functions as a selective inhibitor of both GABA-gated and glutamate-gated chloride channels.[1] This dual mechanism of action suggests a potential for modulating inhibitory and excitatory neurotransmission to achieve anxiolysis. While initial reports suggested activity at very low dosages, it is crucial to note that at least one study has reported a lack of anxiolytic effect in a rat pup model when compared to diazepam.[2] Therefore, careful dose-response studies are essential for researchers investigating this compound.

Mechanism of Action and Signaling Pathway

BTG 1640 is a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] In the central nervous system, GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. When GABA binds to these receptors, it causes an influx of chloride, leading to hyperpolarization of the neuron and a decrease in its excitability. Conversely, glutamate is the primary excitatory neurotransmitter. Certain glutamate receptors also gate chloride channels, and their activation can lead to neuronal inhibition. By inhibiting these channels, BTG 1640 is thought to modulate neuronal excitability, resulting in anxiolytic effects.

Proposed signaling pathway of BTG 1640.

Quantitative Data Summary

The following table summarizes the available quantitative data from a study investigating the anxiolytic effects of BTG 1640 in a rat pup model. It is important to note the conflicting results presented in this particular study.

| Animal Model | Compound | Dose (mg/kg) | Administration Route | Key Findings | Reference |

| Neonatal Rat Pups | BTG 1640 | Not Specified | Intraperitoneal (i.p.) | No significant reduction in ultrasonic distress calls | [2] |

| 30-day old Rat Pups | BTG 1640 | Not Specified | Intraperitoneal (i.p.) | No significant reduction in locomotor activity | [2] |

| Neonatal Rat Pups | Diazepam | 1 | Intraperitoneal (i.p.) | Significant reduction in ultrasonic distress calls | [2] |

| 30-day old Rat Pups | Diazepam | 0.1 | Intraperitoneal (i.p.) | Significant reduction in locomotor activity in the first 10 minutes | [2] |

Experimental Protocols

Detailed protocols for the preparation and administration of BTG 1640 are not extensively reported in publicly available literature. Therefore, the following protocols are based on standard practices for administering novel compounds to rodents and should be adapted and validated by the end-user.

As BTG 1640 is an isoxazoline derivative, it is likely to be lipophilic. A common approach for formulating such compounds for in vivo use is to create a suspension or solution in a suitable vehicle.

Recommended Starting Vehicles (to be tested for solubility and stability):

-

5% DMSO + 30% PEG 300 + 65% Saline: A common vehicle for many research compounds.

-

0.5% Carboxymethylcellulose (CMC) in Saline: Suitable for creating a suspension.

-

10% Tween 80 in Saline: Can aid in the solubilization of lipophilic compounds.

Protocol for Vehicle Preparation (Example with 5% DMSO + 30% PEG 300 + 65% Saline):

-

Weigh the required amount of BTG 1640.

-

Dissolve the BTG 1640 in a small volume of Dimethyl Sulfoxide (DMSO).

-

Add Polyethylene Glycol 300 (PEG 300) and mix thoroughly.

-

Bring the solution to the final volume with sterile saline.

-

Vortex or sonicate until a clear solution or a fine, homogenous suspension is achieved.

-

Prepare fresh on the day of the experiment.

-

Crucially, a vehicle-only control group must be included in all experiments.

BTG 1640 has been administered via both intraperitoneal (i.p.) injection and oral gavage.

Intraperitoneal (i.p.) Injection:

-

Animal Restraint: Gently restrain the mouse or rat.

-

Injection Site: Locate the lower right or left quadrant of the abdomen.

-

Injection: Insert the needle (25-27 gauge for mice, 23-25 gauge for rats) at a 15-20 degree angle. Aspirate to ensure no fluid is drawn back, then slowly inject the solution.

-

Volume: The typical injection volume for mice is 10 ml/kg and for rats is 5 ml/kg.

Oral Gavage:

-

Animal Restraint: Properly restrain the animal to ensure its head and body are in a straight line.

-

Gavage Needle: Use a flexible, ball-tipped gavage needle of the appropriate size for the animal.

-

Administration: Gently insert the gavage needle into the esophagus and down to the stomach. Administer the solution slowly.

-

Volume: The typical oral gavage volume for mice is 10 ml/kg and for rats is 5-10 ml/kg.

Standard behavioral assays should be used to evaluate the anxiolytic potential of BTG 1640.

4.3.1. Elevated Plus Maze (EPM) Test The EPM test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure:

-

Acclimatize the animal to the testing room for at least 30 minutes.

-

Administer BTG 1640 or vehicle at the appropriate time before the test (e.g., 30 minutes for i.p., 60 minutes for oral gavage).

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the number of entries and the time spent in the open and closed arms using a video tracking system.

-

-

Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

4.3.2. Light-Dark Box Test This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.

-

Apparatus: A box divided into a large, brightly lit compartment and a smaller, dark compartment, with an opening connecting them.

-

Procedure:

-

Acclimatize the animal to the testing room.

-

Administer BTG 1640 or vehicle.

-

Place the animal in the light compartment, facing away from the opening.

-

Allow the animal to explore the apparatus for 5-10 minutes.

-

Record the time spent in each compartment and the number of transitions between compartments.

-

-

Data Analysis: Calculate the time spent in the light compartment and the total number of transitions.

General experimental workflow for testing BTG 1640.

Important Considerations

-

Dose-Response Studies: Due to the limited and somewhat contradictory publicly available data, it is imperative to conduct thorough dose-response studies to determine the optimal therapeutic window for BTG 1640.

-

Control Groups: Always include a vehicle-treated control group to account for any effects of the administration procedure or the vehicle itself. A positive control, such as diazepam, is also recommended to validate the experimental setup.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

-

Data Interpretation: Anxiolytic effects are typically inferred from a combination of behavioral parameters. It is important to also monitor general locomotor activity to ensure that observed effects are not due to sedation or hyperactivity.

By following these guidelines and protocols, researchers can effectively evaluate the anxiolytic potential of BTG 1640 in animal models.

References

BTG 1640 dosage and administration guidelines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTG 1640, also known as ABIO-08/01, is an investigational compound of the isoxazoline class with potential anxiolytic and nootropic properties.[1][2] It is being investigated for the treatment of Generalized Anxiety Disorder (GAD) and panic disorder.[1] This document provides a summary of the available data on the dosage and administration of BTG 1640 in preclinical and clinical settings, along with generalized protocols for relevant experimental models.

Disclaimer: The information provided herein is based on publicly available data. Detailed proprietary information, including specific formulation, solubility, and comprehensive pharmacokinetic data ("data on file" from Abiogen Pharma), is not publicly accessible.[3] The protocols described are generalized and should be adapted based on further specific information and institutional guidelines.

Mechanism of Action

BTG 1640 is a selective inhibitor of GABA-gated and glutamate-gated chloride channels.[4][5] The precise mechanism of action is not fully elucidated, but it is thought to modulate neuronal excitability through these channels. There is also tentative evidence suggesting a potential activity on the metabolism of neurotransmitters via the inhibition of calmodulin-dependent (CaM) II kinase, although this has not been conclusively established.

Data Presentation

Table 1: Clinical Dosage and Administration of BTG 1640

| Study Type | Indication | Route of Administration | Dosage | Dosing Regimen | Population | Reference |

| Phase II | Generalized Anxiety Disorder (GAD) | Oral (tablet) | 10 - 40 mg | Once daily | Not specified | [4][5] |

| Phase II | Panic Disorder | Oral | Not specified | Not specified | Patients in Italy | [1] |

| Phase I | Healthy Volunteers | Oral | 10, 20, 40 mg | Multiple ascending doses over 7 days | 16 healthy males |

Table 2: Preclinical Dosage and Administration of BTG 1640

| Animal Model | Route of Administration | Dosage | Observation | Reference |

| Rat Pups | Intraperitoneal (i.p.) | 0.1, 1, 10 mg/kg | No significant anxiolytic effect detected in ultrasonic isolation call and locomotor activity tests. | |

| Mouse and Rat | Intraperitoneal (i.p.) and Oral (gavage) | "Very low dosage" | Displayed anxiolytic activity in models of anxiety. | |

| Dog | Intraduodenal | 50 mg/kg | Used for cardiovascular safety assessment; slight effect observed at this high dose. |

Experimental Protocols

In Vivo Anxiety Models

1. Elevated Plus Maze (EPM) for Rodents

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Materials:

-

Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).

-

Video tracking system and software.

-

BTG 1640 solution/suspension and vehicle control.

-

Administration supplies (e.g., gavage needles, syringes).

Protocol:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Administer BTG 1640 or vehicle control at the desired dose and route (e.g., oral gavage, i.p. injection) at a specified time before the test (e.g., 30-60 minutes).

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (typically 5 minutes).

-

Record the session using a video tracking system.

-

Analyze the data for parameters such as:

-

Time spent in the open arms versus closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled.

-

-

Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.

-

Thoroughly clean the maze with 70% ethanol between animals to eliminate olfactory cues.

2. Black and White Box (Light/Dark Box) Test for Mice

This test is also used to assess anxiety-like behavior and is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to brightly lit areas.

Materials:

-

Black and white box apparatus (a box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).

-

Video tracking system and software.

-

BTG 1640 solution/suspension and vehicle control.

-

Administration supplies.

Protocol:

-

Habituate the mice to the testing room for at least 1 hour before the experiment.

-

Administer BTG 1640 or vehicle control at the desired dose and route.

-

Place the mouse in the center of the illuminated compartment.

-

Allow the mouse to freely explore both compartments for a set period (typically 5-10 minutes).

-

Record the session using a video tracking system.

-

Analyze the data for parameters such as:

-

Time spent in the light compartment versus the dark compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

-

-

Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.

-

Clean the apparatus thoroughly between animals.

Human Clinical Trial Protocol (Based on Saletu-Zyhlarz et al., 2009)

This is a generalized summary of the methodology used in a Phase I study to assess the pharmacodynamics of ABIO-08/01.

Study Design: Double-blind, placebo-controlled, multiple-ascending-dose, crossover study.

Participants: Healthy male volunteers.

Drug Administration:

-

Oral administration of 10 mg, 20 mg, and 40 mg of ABIO-08/01, and placebo.

-

Each dose was administered for seven consecutive days.

-

A washout period of 8 days separated each treatment period.

Assessments:

-

Electroencephalography (EEG) Mapping:

-

Vigilance-controlled EEG, resting EEG (eyes closed), and eyes-open EEG were recorded.

-

Recordings were taken at baseline (hour 0), and at 1 and 6 hours post-administration on day 1 (acute effects) and day 5 (sub-acute and combined effects).

-

-

Psychometric Tests:

-

A battery of tests to assess cognitive function, mood, and well-being.

-

Outcome Measures:

-

Changes in EEG frequency bands and brain mapping to assess central nervous system effects.

-

Performance on psychometric tests to evaluate effects on concentration, reaction time, and subjective feelings of well-being.

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. BTG 1640 - AdisInsight [adisinsight.springer.com]

- 2. researchgate.net [researchgate.net]

- 3. BTG plc: Preliminary Results For The Year Ended March 31, 2006 - BioSpace [biospace.com]

- 4. ABIO-0801 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. The anxiolitic effects of BTG1640 and BTG1675A on ultrasonic isolation calls and locomotor activity of rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing BTG 1640 Stock Solutions for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized protocol for the preparation of stock solutions of BTG 1640 (also known as ABIO-08/01 or SP-1640), a potent anxiolytic isoxazoline and a selective inhibitor of GABA- and glutamate-gated chloride channels.[1] Due to the limited availability of public data on the solubility and stability of BTG 1640, this guide outlines a systematic approach to preparing stock solutions for use in various in vitro assays. The protocol emphasizes best practices for handling compounds with unknown solubility and ensuring the accuracy and reproducibility of experimental results.

Introduction to BTG 1640

BTG 1640 is a small molecule of significant interest in neuroscience research due to its potential anxiolytic properties and its mechanism of action as a selective inhibitor of key ion channels. Accurate and consistent preparation of BTG 1640 stock solutions is a critical first step for any in vitro study designed to investigate its biological activity, mechanism of action, and potential therapeutic applications. This document serves as a foundational guide for researchers, providing a starting point for the empirical determination of optimal storage and handling conditions.

BTG 1640 Properties

A summary of the key chemical properties of BTG 1640 is provided in the table below. It is important to note that specific solubility and stability data are not widely published. Therefore, the information provided should be supplemented with in-house solubility testing.

| Property | Value | Reference |

| Synonyms | ABIO-08/01, SP-1640 | N/A |

| Molecular Formula | C₁₅H₁₉NO₂ | [2][3] |

| Molecular Weight | 245.32 g/mol | [2][3] |

| CAS Number | 152538-59-5 | [2] |

| Purity | >98% (typical) | N/A |

| Appearance | Solid (visual inspection) | N/A |

| Solubility | Data not publicly available. Presumed to be soluble in organic solvents such as DMSO and ethanol based on common properties of similar small molecules. Poorly soluble in aqueous solutions. | N/A |

| Storage (as solid) | Store at -20°C or -80°C for long-term storage. Protect from light and moisture. | General Best Practice |

| Storage (in solution) | Store at -20°C or -80°C in aliquots to avoid freeze-thaw cycles. Protect from light. Stability in solution is not publicly documented and should be determined empirically. | General Best Practice |

Experimental Protocol: Preparation of a 10 mM BTG 1640 Stock Solution in DMSO

This protocol describes a general method for preparing a 10 mM stock solution of BTG 1640 in dimethyl sulfoxide (DMSO). This is a common starting concentration for many in vitro assays. Researchers should adjust the concentration based on their specific experimental needs and the determined solubility of the compound.

Materials:

-

BTG 1640 solid compound

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-